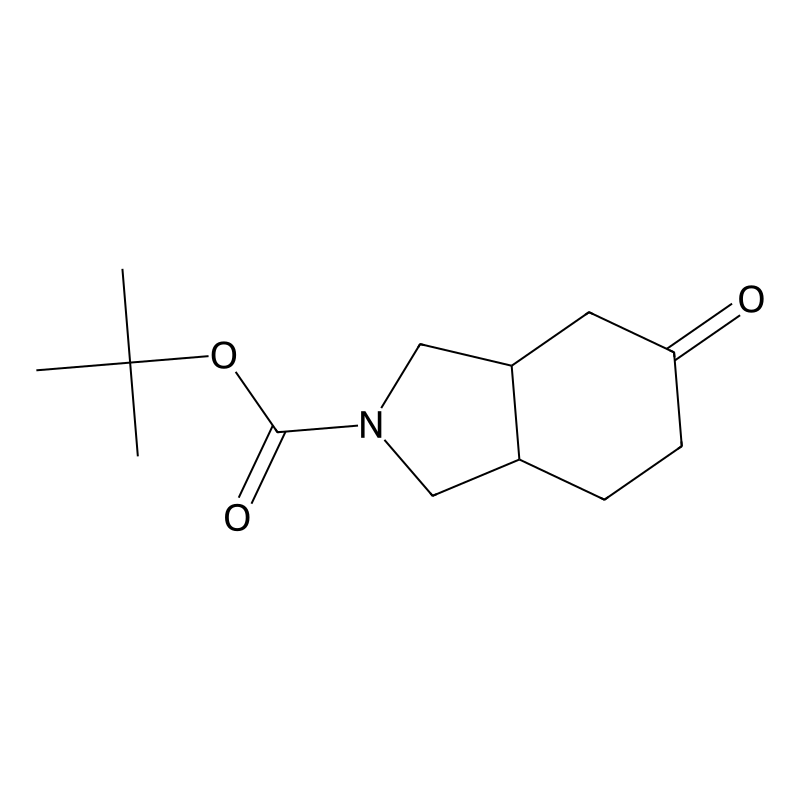

2-Boc-5-oxo-octahydro-isoindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Boc-5-oxo-octahydro-isoindole (CAS 203661-68-1) is a bifunctional heterocyclic building block featuring a rigid octahydro-isoindole scaffold. The structure is strategically modified with two key functionalities for multi-step synthesis: a tert-butyloxycarbonyl (Boc) group protecting the secondary amine and a ketone at the 5-position serving as a handle for chemical elaboration. Its primary established utility is as a key intermediate in the synthesis of advanced pharmaceutical agents, most notably poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology. The combination of the specific bicyclic core and the orthogonal protecting group/reactive handle makes it a critical component for constructing complex target molecules with high process control.

References

- [1] Jones, P. et al. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Potent in BRCA-1 and -2 Mutant Tumors. J. Med. Chem. 2009, 52 (22), 7170–7185.

- [2] Feng, C. et al. Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof. WO2019072237A1, April 18, 2019.

- [3] Bavetsias, V. et al. Processes for the preparation of Niraparib and intermediates thereof. US Patent 10,927,095 B2, February 23, 2021.

Substituting this specific intermediate creates significant process chemistry and final product challenges. Utilizing the corresponding unprotected amine (octahydro-isoindol-5-one) introduces competitive reactivity between the amine and the ketone, leading to undesired side products, reduced yields, and complex purification steps. Employing an alternative N-protecting group, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group, restricts downstream options; their removal via catalytic hydrogenation is incompatible with many reducible functional groups often present in complex pharmaceutical targets. Furthermore, attempting to construct the bicyclic isoindole core from simpler precursors during a late-stage synthesis is inefficient, often requiring multiple steps with challenging stereochemical and regiochemical control. Procuring this specific, pre-formed, and correctly protected building block is a risk-mitigation strategy that ensures route efficiency, predictability, and reproducibility.

Established Utility as a Validated Precursor in the Synthesis of PARP Inhibitor Niraparib

This compound's value is demonstrated by its application in patented, scalable synthetic routes to the PARP inhibitor Niraparib. Niraparib is an FDA-approved therapeutic for various cancers, and its synthesis requires precise construction of the molecular scaffold. The use of intermediates like 2-Boc-5-oxo-octahydro-isoindole in these routes validates its structural suitability and process compatibility for producing high-purity active pharmaceutical ingredients. Opting for this specific precursor leverages an established and de-risked synthetic strategy, a critical consideration for any project requiring gram-to-kilogram scale production.

| Evidence Dimension | Synthetic Route Viability |

| Target Compound Data | Incorporated into established, patented synthetic routes for the FDA-approved drug Niraparib. |

| Comparator Or Baseline | Hypothetical, non-validated intermediates or de novo synthesis routes. |

| Quantified Difference | Qualitatively validated (existence of patents and process literature) vs. non-validated. |

| Conditions | Multi-step synthesis of complex pharmaceutical compounds for clinical and commercial supply. |

This compound provides a proven, reliable, and scalable starting point for synthesizing Niraparib and related analogs, reducing process development time and risk.

Superior Process Compatibility of Boc Group vs. Hydrogenolysis-Labile Protecting Groups

The N-Boc protecting group is a key feature for processability, as it is cleanly removed under mild acidic conditions (e.g., TFA or HCl in an organic solvent) that are compatible with a wide range of other functional groups. In contrast, common alternatives like N-Cbz or N-benzyl groups require catalytic hydrogenation for removal. This deprotection method is incompatible with reducible functionalities such as alkenes, alkynes, nitro groups, and certain heterocycles that are often present in drug candidates. The use of high-pressure hydrogen also requires specialized industrial equipment. The Boc group's orthogonal reactivity allows for greater flexibility in synthetic design and avoids process-limiting steps.

| Evidence Dimension | Deprotection Method Compatibility |

| Target Compound Data | Acid-labile deprotection (e.g., TFA, HCl), compatible with most functional groups. |

| Comparator Or Baseline | N-Cbz or N-Benzyl protected analogs requiring catalytic hydrogenation (e.g., H2, Pd/C). |

| Quantified Difference | High functional group compatibility vs. intolerance for reducible groups and requirement for specialized pressure reactors. |

| Conditions | Multi-step synthesis of complex molecules containing diverse functional groups. |

Choosing this Boc-protected compound ensures broader compatibility with downstream chemical transformations and avoids the need for specialized, high-pressure hydrogenation equipment, simplifying the overall process.

5-Oxo Functional Handle Enables Efficient Derivatization via Reductive Amination

The ketone at the 5-position serves as a versatile and essential reactive handle for introducing molecular diversity. It is an ideal substrate for reductive amination, a high-yield and broadly applicable reaction in medicinal chemistry used to couple ketones with a wide array of primary and secondary amines. This allows for the systematic exploration of structure-activity relationships (SAR) by creating libraries of analogs with different substituents at this position. An analog lacking the ketone, such as 2-Boc-octahydro-isoindole, would require more complex, multi-step functionalization to achieve similar diversification, significantly increasing the time and cost of a discovery program.

| Evidence Dimension | Synthetic Accessibility for Diversification |

| Target Compound Data | Direct, one-step diversification possible via reductive amination at the C5-ketone. |

| Comparator Or Baseline | 2-Boc-octahydro-isoindole (the non-ketone analog). |

| Quantified Difference | Single-step access to a diverse library of C5-amino derivatives vs. multi-step functionalization required for the unsubstituted core. |

| Conditions | Medicinal chemistry library synthesis for SAR studies. |

This compound is the optimal choice for research programs that require rapid and efficient generation of a library of analogs based on the octahydro-isoindole core.

Process Development and Scale-Up for Niraparib and Related PARP Inhibitors

For teams engaged in the process development or contract manufacturing of Niraparib or its structural analogs, this intermediate is the logical choice. Its proven role in existing synthetic routes minimizes process validation risks and provides a well-documented foundation for scale-up operations.

Scaffold for Medicinal Chemistry Programs in Oncology

In discovery-phase oncology projects, particularly those targeting DNA damage response pathways, this compound serves as an advanced starting scaffold. It accelerates the synthesis of novel inhibitors by providing the core bicyclic structure required for interaction with targets like PARP, saving significant time compared to de novo synthesis.

Library Synthesis of Bicyclic Amines for SAR Exploration

This compound is ideally suited for medicinal chemistry campaigns focused on generating diverse libraries of C5-substituted octahydro-isoindoles. The ketone handle allows for rapid and efficient parallel synthesis via reductive amination, enabling extensive exploration of structure-activity relationships for new biological targets.

References

- [1] Bavetsias, V. et al. Processes for the preparation of Niraparib and intermediates thereof. US Patent 10,927,095 B2, February 23, 2021.

- [2] Jones, P. et al. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Potent in BRCA-1 and -2 Mutant Tumors. J. Med. Chem. 2009, 52 (22), 7170–7185.

XLogP3

Dates

Explore Compound Types